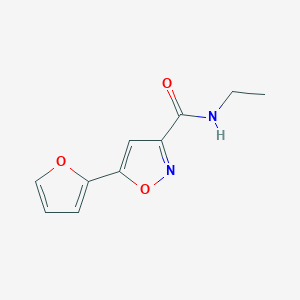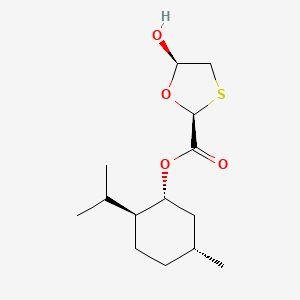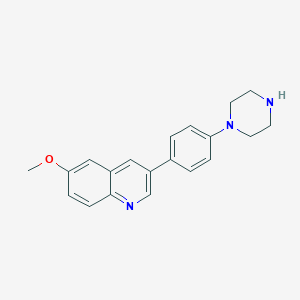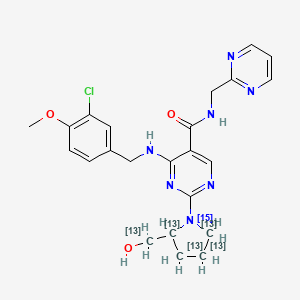
2,6-Lutidine-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Lutidine-15N is a nitrogen-15 labeled derivative of 2,6-lutidine, a natural heterocyclic aromatic organic compound. This compound is a colorless liquid with mildly basic properties and a pungent, noxious odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Lutidine was first isolated from the basic fraction of coal tar and bone oil . In the laboratory, it can be synthesized through the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to produce a bis(carboxy ester) of 2,6-dimethyl-1,4-dihydropyridine. This intermediate undergoes hydrolysis and decarboxylation to yield 2,6-lutidine .
Industrial Production Methods
Industrially, 2,6-lutidine is produced by the reaction of formaldehyde, acetone, and ammonia . This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Lutidine undergoes various chemical reactions, including:
Oxidation: Oxidation of 2,6-lutidine with air results in the formation of 2,6-diformylpyridine.
Protonation: Protonation of 2,6-lutidine yields lutidinium salts, which are used as weak acids.
Common Reagents and Conditions
Common reagents used in reactions with 2,6-lutidine include air (for oxidation), acids (for protonation), and various organic compounds in substitution reactions. The conditions typically involve standard laboratory temperatures and pressures.
Major Products
The major products formed from these reactions include 2,6-diformylpyridine (from oxidation) and lutidinium salts (from protonation) .
Aplicaciones Científicas De Investigación
2,6-Lutidine-15N has several scientific research applications:
Chemistry: It is used as a non-nucleophilic base in organic synthesis, particularly in the formation of silyl ethers.
Biology: The nitrogen-15 isotope labeling makes it useful in nuclear magnetic resonance (NMR) studies to investigate biological molecules.
Medicine: Its derivatives are explored for potential pharmaceutical applications.
Industry: It is evaluated for use as a food additive due to its nutty aroma at very low concentrations.
Mecanismo De Acción
The mechanism of action of 2,6-lutidine involves its basic properties and steric hindrance due to the two methyl groups. These properties make it a suitable mild base in organic synthesis, where it can facilitate reactions without participating as a nucleophile . The molecular targets and pathways involved include its interaction with acids to form lutidinium salts and its role in oxidation reactions to form diformyl derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Lutidine
- 2,4-Lutidine
- 2,6-Dimethylpiperidine
Uniqueness
2,6-Lutidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it less nucleophilic and more suitable as a sterically hindered base compared to other lutidines .
Propiedades
Fórmula molecular |
C7H9N |
|---|---|
Peso molecular |
108.15 g/mol |
Nombre IUPAC |
2,6-dimethyl(115N)pyridine |
InChI |
InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i8+1 |
Clave InChI |
OISVCGZHLKNMSJ-VJJZLTLGSA-N |
SMILES isomérico |
CC1=[15N]C(=CC=C1)C |
SMILES canónico |
CC1=NC(=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



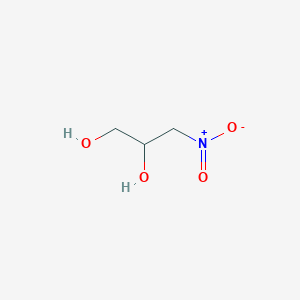
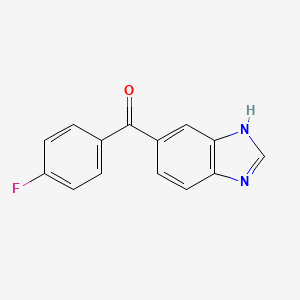
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
